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Compound of Interest

Compound Name: Pirarubicin

Cat. No.: B8004767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and mechanism of action of Pirarubicin, an anthracycline
antibiotic used in cancer chemotherapy. All quantitative data is presented in structured tables
for ease of reference, and key biological pathways and experimental workflows are illustrated
with detailed diagrams.

Chemical Identity and Structure

Pirarubicin, a derivative of doxorubicin, is a potent antineoplastic agent. Its chemical structure
is characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a tetrahydropyranyl
group, which distinguishes it from doxorubicin. This structural modification is believed to
contribute to its altered pharmacological profile, including potentially reduced cardiotoxicity.[1]
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Identifier

Value

CAS Number

72496-41-4[2]

Molecular Formula

C32H37NO12[2]

Molecular Weight

627.64 g/mol [2]

IUPAC Name

(8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-6-methyl-
5-[[(2R)-oxan-2-ylJoxy]oxan-2-ylloxy]-6,8,11-
trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-
7,8,9,10-tetrahydrotetracene-5,12-dione[3]

InChl

INChl=1S/C32H37N0O12/c1-14-31(45-21-8-3-4-
9-42-21)17(33)10-22(43-14)44-19-12-
32(40,20(35)13-34)11-16-24(19)30(39)26-
25(28(16)37)27(36)15-6-5-7-18(41-
2)23(15)29(26)38/h5-7,14,17,19,21-
22,31,34,37,39-40H,3-4,8-13,33H2, 1-
2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1[3]

InChlKey

KMSKQZKKOZQFFG-YXRRJAAWSA-N[3]

SMILES

CC1--INVALID-LINK--O[C@H]2C--INVALID-
LINK--O)C(=0)C5=C(C4=0)C=CC=C50C)O)
(C(=0)CO)O)N">C@HO[C@@H]6CCCCOB[3]

Physicochemical Properties

The physicochemical characteristics of Pirarubicin influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation and delivery.
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Property Value

Melting Point 188-192 °C (decomposes)[4]

Water: Slightly soluble/InsolubleDMSO: 7
Solubility mg/mL (11.15 mM)[5], 100 mg/mL (159.32
mM)Ethanol: InsolubleDMF: 5 mg/mL

pKa 7.35
Appearance Red solid[2]
Optical Rotation [a]D? +175° (¢=0.2 in CHCI5)

Mechanism of Action

Pirarubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting
cellular DNA and associated enzymes.[1][5][6] This mode of action is characteristic of
anthracycline antibiotics.[7]

DNA Intercalation and Topoisomerase Il Inhibition

The planar tetracyclic ring structure of Pirarubicin allows it to intercalate between the base
pairs of the DNA double helix.[1][5][6] This physical insertion distorts the DNA structure, thereby
interfering with fundamental cellular processes such as DNA replication and transcription.

Furthermore, Pirarubicin is a potent inhibitor of topoisomerase I1.[1][5][6] This enzyme is
crucial for relieving topological stress in DNA during replication and transcription by creating
transient double-strand breaks. Pirarubicin stabilizes the covalent complex formed between
topoisomerase Il and DNA, preventing the re-ligation of the DNA strands. This leads to the
accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
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Pirarubicin's dual mechanism of DNA intercalation and topoisomerase Il inhibition.

Generation of Reactive Oxygen Species (ROS) and
Induction of Apoptosis
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Similar to other anthracyclines, Pirarubicin can undergo redox cycling to generate reactive
oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8][9] This increase
in intracellular ROS contributes to oxidative stress, leading to cellular damage, including lipid
peroxidation and further DNA damage, which ultimately contributes to the induction of
apoptosis.[8][9]

Studies have shown that Pirarubicin-induced apoptosis is associated with the activation of
caspases, key mediators of programmed cell death.[10]
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The role of ROS generation in Pirarubicin-induced apoptosis.
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Effects on Signaling Pathways and Cell Cycle
Regulation

Pirarubicin has been demonstrated to modulate key signaling pathways involved in cell
growth, proliferation, and survival. Notably, it can suppress the mTOR/p70S6K/4E-BP1
signaling pathway, which is a central regulator of cell growth and metabolism.[3][11]

Furthermore, Pirarubicin treatment can lead to cell cycle arrest, primarily in the GO/G1 phase.
[5] This is accompanied by the downregulation of proteins that promote cell cycle progression,
such as PCNA and cyclins D1 and E, and the modulation of apoptotic regulators, with an

increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]
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Pirarubicin's impact on key signaling pathways and cell cycle regulation.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are outlines of common experimental protocols used to investigate the

properties and mechanisms of Pirarubicin.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of Pirarubicin that inhibits cell growth by 50%
(1C50).

Methodology:

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them
to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of Pirarubicin for a specified period
(e.g., 24, 48, or 72 hours).

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and
determine the IC50 value by plotting a dose-response curve.

Cell Culture and Treatment MTT Assay Data Acquisition and Analysis
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Workflow for a typical MTT cytotoxicity assay.

DNA Intercalation Assay (e.g., Ethidium Bromide
Displacement Assay)

Objective: To assess the ability of Pirarubicin to intercalate into DNA.
Methodology:

e Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and
ethidium bromide (a fluorescent intercalator).

e Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide
complex.

« Titration: Add increasing concentrations of Pirarubicin to the solution.

o Fluorescence Quenching: Measure the decrease in fluorescence at each concentration of
Pirarubicin as it displaces ethidium bromide from the DNA.

o Data Analysis: Plot the fluorescence intensity against the Pirarubicin concentration to
determine the extent of intercalation.

Topoisomerase Il Inhibition Assay (e.g., DNA Relaxation
Assay)

Objective: To determine the inhibitory effect of Pirarubicin on topoisomerase Il activity.
Methodology:

e Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified
human topoisomerase Il enzyme, and ATP.

» Drug Incubation: Add varying concentrations of Pirarubicin to the reaction mixture and
incubate.

e Enzyme Reaction: Initiate the topoisomerase II-mediated DNA relaxation reaction by
incubating at 37°C.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/product/b8004767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8004767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and
proteinase K).

o Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed,
and nicked) on an agarose gel.

 Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and
visualize under UV light. The inhibition of topoisomerase Il is indicated by a decrease in the
amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

Pirarubicin is a potent anthracycline antibiotic with a well-defined chemical structure and a
multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II,
generate ROS, and modulate key cellular signaling pathways underscores its efficacy as an
anticancer agent. The detailed understanding of its chemical and biological properties provided
in this guide serves as a valuable resource for researchers and professionals in the field of
drug development, facilitating further investigation and optimization of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pirarubicin: A Deep Dive into its Chemical Profile and
Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8004767#chemical-structure-and-properties-of-
pirarubicin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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